Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate

Description

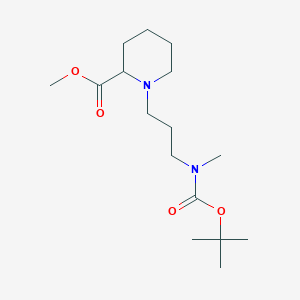

Molecular Formula: C₁₆H₃₀N₂O₄ Average Mass: 314.426 g/mol Structure: This compound features a piperidine ring substituted with a methyl carboxylate group at position 2 and a 3-((tert-butoxycarbonyl)(methyl)amino)propyl chain at position 1 . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the methylamino functionality, a common strategy in medicinal chemistry to enhance stability during synthesis . Its applications are likely in peptide mimetics or as an intermediate for protease inhibitors, given the prevalence of piperidine scaffolds in drug discovery.

Properties

IUPAC Name |

methyl 1-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O4/c1-16(2,3)22-15(20)17(4)10-8-12-18-11-7-6-9-13(18)14(19)21-5/h13H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKBURMQDNEOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCN1CCCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724403 | |

| Record name | Methyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-13-8 | |

| Record name | Methyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis. This interaction is crucial for the efficient production of peptides with high purity and yield.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups during peptide synthesis ensures that the resulting peptides can effectively interact with cellular receptors and enzymes, thereby influencing various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group binds to amino groups, preventing them from participating in unwanted reactions. This selective binding is essential for the compound’s role in peptide synthesis, as it ensures the correct formation of peptide bonds. Additionally, the compound may inhibit or activate certain enzymes, further influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound maintains its protective properties for amino groups, ensuring consistent results in peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively protects amino groups without causing adverse effects. At higher doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic pathways. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions are crucial for maintaining the integrity and functionality of synthesized peptides.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can exert its protective effects on amino groups. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various biomolecules involved in peptide synthesis. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target amino groups to exert its protective effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

Biological Activity

Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate, a compound with a complex structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C17H32N2O4. Its structural components include a piperidine ring, a tert-butoxycarbonyl (Boc) group, and a methylamino group. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, it has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like metabolic disorders or cancer.

Enzyme Inhibition

-

Histone Deacetylase (HDAC) Inhibition :

- Some studies suggest that compounds similar to this compound exhibit HDAC inhibitory activity, which is crucial for regulating gene expression and has implications in cancer therapy .

- The removal of specific functional groups can significantly alter the potency of these inhibitors, indicating that structural modifications may enhance biological activity .

- Trypanosoma brucei Methionyl-tRNA Synthetase :

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays:

| Assay Type | Target | Outcome |

|---|---|---|

| Growth Inhibition Assay | Trypanosoma brucei | EC50 values as low as 22 nM |

| HDAC Activity Assay | Various HDAC isoforms | Potency varies; some <20 µM |

| Cytotoxicity Assay | Mammalian cells | Low toxicity observed |

Case Studies

-

Inhibition of Trypanosoma brucei :

- A study identified novel compounds based on structure-guided optimization that showed significant inhibition against T. brucei methionyl-tRNA synthetase. Compounds derived from similar scaffolds exhibited promising pharmacokinetic properties and brain permeability, making them suitable candidates for further development in treating human African trypanosomiasis .

- HDAC Inhibitors :

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Neuropharmacology : Research indicates that derivatives of piperidine compounds exhibit potential as inhibitors for neurotransmitter reuptake, which is crucial in treating conditions such as depression and anxiety disorders. The tert-butoxycarbonyl (Boc) group provides stability during synthesis and can be selectively removed to yield active pharmaceutical ingredients (APIs) with improved pharmacokinetic properties.

Organic Synthesis

Building Block for Complex Molecules : Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate is utilized as a versatile building block in organic synthesis. Its functional groups allow for further reactions such as nucleophilic substitutions and coupling reactions, making it valuable in constructing complex organic frameworks.

Synthesis of Peptides : The compound can be employed in the synthesis of peptide chains through solid-phase peptide synthesis (SPPS). The Boc group acts as a protective group for amines, facilitating stepwise addition of amino acids while preventing unwanted side reactions.

Pharmaceutical Applications

Formulation Development : In pharmaceutical formulations, this compound can be used to create prodrugs—compounds that undergo metabolic conversion to become active drugs. This approach can improve solubility and bioavailability of poorly soluble drugs.

Therapeutic Agents : Studies have shown that derivatives of this compound exhibit activity against specific cancer cell lines and may serve as leads for developing new anticancer therapies. The ability to modify the piperidine core allows researchers to explore structure-activity relationships (SAR) extensively.

Case Study 1: Neuropharmacological Applications

A study published in Journal of Medicinal Chemistry highlighted the efficacy of piperidine derivatives, including this compound, in inhibiting serotonin reuptake. This research underscores the potential for developing new antidepressants based on this scaffold.

Case Study 2: Synthesis of Anticancer Agents

Research documented in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications to the piperidine ring can lead to compounds with significant cytotoxicity against various cancer cell lines. The study identified structure-activity relationships that could inform future drug design efforts using this compound as a starting material.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and analogous molecules:

Key Comparative Insights

Boc Protection Strategies: The target compound and the phenyl-substituted analog from both use Boc groups for amine protection, but the latter incorporates aromatic methoxy substituents, which may enhance lipophilicity and π-π stacking interactions in drug-receptor binding . In contrast, tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate () lacks a protective group on its aminoethyl chain, making it more reactive but less stable under acidic conditions .

Ring Systems and Bioactivity: The oxetane-containing compound () replaces piperidine with pyrrolidine and introduces a rigid oxetane ring, which can improve metabolic stability and aqueous solubility compared to the target compound’s flexible propyl chain .

Synthetic Accessibility :

- The 96% yield reported for the phenyl-substituted analog () suggests efficient coupling reactions under standard Boc chemistry conditions .

- The oxetane derivative’s synthesis () employs mild conditions (DMSO, room temperature), highlighting versatility in introducing strained rings without harsh reagents .

Pharmacological and Physicochemical Implications

- Solubility : The oxetane and carboxylic acid derivatives () are likely more water-soluble than the target compound due to polar functional groups.

- Stability : Boc protection in the target compound and ’s analog ensures stability during synthesis but requires acidic deprotection (e.g., TFA) for bioactive form generation.

- Target Selectivity : The phenyl and methoxy groups in ’s compound may enhance affinity for hydrophobic enzyme pockets (e.g., kinase inhibitors), whereas the target compound’s propyl chain could favor flexibility in binding .

Preparation Methods

Starting Materials and Intermediate Preparation

- The synthesis typically begins with a piperidine derivative, often a piperidine-2-carboxylic acid or its ester.

- The 3-aminopropyl side chain is introduced via nucleophilic substitution or reductive amination using 3-aminopropyl intermediates.

- The amino group on the propyl chain is methylated and protected with a tert-butoxycarbonyl group (Boc) to prevent side reactions during subsequent steps.

Protection Strategy

- The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane (DCM).

- Reaction temperatures are maintained between 0°C and room temperature to optimize yield and minimize side reactions.

- Catalytic amounts of 4-dimethylaminopyridine (DMAP) can be used to enhance the efficiency of Boc protection.

Methyl Ester Formation

- The carboxylic acid at the 2-position of the piperidine ring is converted to the methyl ester via esterification.

- Common methods include Fischer esterification using methanol and acid catalysts or methylation using diazomethane or methyl iodide under basic conditions.

Final Assembly and Purification

- The Boc-protected methylamino propyl substituent is attached to the piperidine ring, often through amide bond formation or alkylation depending on the precursor.

- Purification is achieved by silica gel column chromatography using gradient elution (hexane/ethyl acetate) or crystallization techniques.

- Monitoring of reaction progress and purity is conducted via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Boc₂O, triethylamine, DMAP, DCM | 0–25 °C | 4–6 hours | 85–95 | Use of DMAP improves reaction rate |

| Methyl Ester Formation | Methanol, acid catalyst or diazomethane | Reflux or 0–25 °C | 2–12 hours | 80–90 | Careful control to avoid hydrolysis |

| Aminopropyl Substitution | 3-aminopropylamine or derivative | Room temperature | 6–12 hours | 75–90 | Anhydrous conditions prevent side reactions |

| Purification | Silica gel chromatography/crystallization | Ambient | Variable | >95 | Gradient elution for optimal separation |

Representative Preparation Procedure

Boc Protection of Methylamino Propyl Intermediate:

- Dissolve 3-(methylamino)propylamine in dry dichloromethane.

- Cool the solution to 0°C, add triethylamine followed by slow addition of di-tert-butyl dicarbonate.

- Stir the reaction mixture at room temperature for 4–6 hours.

- Monitor reaction by TLC until completion.

- Extract and wash organic layer, dry over anhydrous sodium sulfate, and evaporate solvent.

- Purify the Boc-protected intermediate by column chromatography.

Coupling to Piperidine-2-carboxylate:

- Activate piperidine-2-carboxylic acid or ester derivative with coupling reagents such as HOBt, HCTU, or EDCI in the presence of a base like N,N-diisopropylethylamine (DIEA).

- Add the Boc-protected methylamino propyl intermediate.

- Stir at room temperature until completion (monitored by TLC/HPLC).

- Purify the final product by crystallization or chromatography.

Research Findings and Literature Insights

- The Boc protection of amino groups is a well-established method to improve selectivity and yield in multi-step syntheses involving aminoalkyl substituents, as supported by industrial protocols and academic research.

- Esterification and coupling reactions benefit from strictly anhydrous conditions and controlled temperatures to prevent hydrolysis and side reactions, consistent with best practices in synthetic organic chemistry.

- Use of coupling reagents such as HOBt and HCTU in amide bond formation enhances coupling efficiency and reduces racemization, which is crucial for piperidine derivatives used in pharmaceutical contexts.

- Purification by gradient silica gel chromatography ensures high purity, which is critical for subsequent biological evaluation or further synthetic transformations.

Summary Table of Key Reagents and Conditions

| Reagent/Material | Role in Synthesis | Typical Conditions |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Boc protecting agent for amines | 0–25 °C, DCM, base (TEA) |

| Triethylamine (TEA) | Base for Boc protection and coupling | Room temperature |

| 4-Dimethylaminopyridine (DMAP) | Catalyst for Boc protection | Catalytic amounts |

| Piperidine-2-carboxylic acid/ester | Core piperidine scaffold | Coupling with amino intermediates |

| HOBt, HCTU, EDCI | Coupling reagents for amide bond formation | Room temperature, anhydrous |

| Methanol or methyl iodide | Esterification/methylation agents | Reflux or 0–25 °C |

| Silica gel | Purification | Gradient elution (hexane/ethyl acetate) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate?

- Methodological Answer : A common approach involves alkylation of a piperidine-2-carboxylate precursor with a tert-butoxycarbonyl (Boc)-protected amine-bearing propyl chain. For example, similar Boc-protected intermediates were synthesized via nucleophilic substitution in DMSO at room temperature, yielding 76% after 4 hours (see ). Key steps include:

- Using DMSO as a polar aprotic solvent to enhance reactivity.

- Stirring at room temperature to minimize side reactions.

- Purification via column chromatography (e.g., 4–10% acetone/hexanes).

- Critical Note : Monitor reaction progress by TLC or LC-MS to confirm intermediate formation.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H NMR : Confirm structural integrity using characteristic peaks (e.g., Boc tert-butyl group at δ ~1.4 ppm, piperidine protons at δ ~3.6–4.5 ppm) .

- HPLC : Assess purity (>95% recommended for pharmacological studies; see ).

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ adducts).

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradients of acetone/hexanes or ethyl acetate/hexanes to resolve polar impurities .

- Recrystallization : If crystalline, optimize solvent pairs (e.g., dichloromethane/hexanes).

- Hazard Note : Ensure proper ventilation due to potential acute toxicity (Category 4 for oral/dermal/inhalation; ).

Advanced Research Questions

Q. How can competing side reactions during the alkylation of the piperidine nitrogen be mitigated?

- Methodological Answer :

- Solvent Selection : DMSO or DMF enhances nucleophilicity but may increase epimerization risk. Alternatives like acetonitrile could reduce side products .

- Temperature Control : Lower temperatures (0–5°C) suppress undesired alkylation at other sites.

- Catalytic Additives : Use KI or tetrabutylammonium iodide to improve reaction efficiency.

Q. What strategies resolve low yields in the coupling of the Boc-protected amine to the propyl chain?

- Methodological Answer :

- Activation of Leaving Groups : Employ mesyl or tosyl chloride to convert the hydroxyl group into a better-leaving group (e.g., mesylate).

- Protection-Deprotection : Temporarily protect the piperidine carboxylate as an ester to prevent unwanted interactions .

- Yield Optimization : Scale reactions under inert atmospheres (N2/Ar) to avoid moisture-sensitive intermediates.

Q. How does the Boc group influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : Boc groups are cleaved by TFA or HCl (e.g., 4M HCl in dioxane), enabling selective deprotection .

- Basic Conditions : Stable in mild bases (pH <10) but degrade in strong bases.

- Storage : Store at –20°C under anhydrous conditions to prevent hydrolysis ( ).

Q. What safety protocols are critical given the compound’s toxicity profile?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and eye protection (splashing risks; ).

- Ventilation : Conduct reactions in a fume hood due to potential acute inhalation toxicity (Category 4).

- First Aid : Immediate rinsing for skin/eye contact and medical consultation if irritation persists ( ).

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.